molecular formula C12H10FN3O4 B1672664 Fidarestat CAS No. 136087-85-9

Fidarestat

Numéro de catalogue B1672664
Numéro CAS: 136087-85-9
Poids moléculaire: 279.22 g/mol
Clé InChI: WAAPEIZFCHNLKK-UFBFGSQYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fidarestat (SNK-860) is an aldose reductase inhibitor . It belongs to the class of organic compounds known as hydantoins, which are heterocyclic compounds containing an imidazolidine substituted by a ketone group at positions 2 and 4 . It is under investigation for the treatment of diabetic neuropathy .


Molecular Structure Analysis

Fidarestat has a molecular formula of C12H10FN3O4 and a molar mass of 279.227 g·mol−1 . The absolute configuration of Fidarestat was established indirectly by single-crystal X-ray analysis .


Physical And Chemical Properties Analysis

Fidarestat has a melting point of 290–300 °C (554–572 °F; 563–573 K) . It has a density of 1.6±0.1 g/cm3, a molar refractivity of 63.6±0.4 cm3, a polar surface area of 111 Å2, and a molar volume of 172.7±5.0 cm3 .

Applications De Recherche Scientifique

Aldose Reductase Inhibition

Fidarestat is a potent aldose reductase inhibitor . Aldose reductase is the first enzyme of the polyol pathway which reduces glucose into sorbitol with the conversion of NADPH to NADP+ . Inhibition of this enzyme prevents the excessive accumulation of intracellular sorbitol, which is linked to the pathogenesis of diabetic complications .

Treatment of Diabetic Complications

The activation of the polyol pathway due to hyperglycemia observed in diabetes mellitus is believed to underlie various diabetic complications such as retinopathy, neuropathy, nephropathy, and cataracts . Fidarestat can prevent these complications by inhibiting aldose reductase activity .

Stereospecific Binding to Aldose Reductase

The stereospecificity in binding to aldose reductase (ALR2) of two Fidarestat stereoisomers [(2S,4S) and (2R,4S)] has been investigated . The (2S,4S)-form was found to have a higher binding affinity .

Stability Analysis

A stability-indicating liquid chromatographic (LC) method has been developed for monitoring Fidarestat in the presence of its forced degradants . The drug was subjected to hydrolysis (acid, alkali, and neutral degradation), oxidation, photolysis, and thermal stress conditions .

Characterization of Forced Degradation Products

Fidarestat was found to degrade significantly under hydrolytic (basic, acidic, and neutral) and oxidative stress conditions . A total of five new degradation products were identified and characterized by LC–QTOF–MS-MS .

Clinical Efficacy

Clinical efficacy of Fidarestat was evaluated in a total of 279 patients who were treated with placebo or Fidarestat at a daily dose of 1 mg for 52 weeks .

Mécanisme D'action

Target of Action

Fidarestat primarily targets two enzymes: Aldo-keto reductase family 1 member B10 and Aldose reductase . These enzymes play a crucial role in the sorbitol pathway, which is implicated in the pathogenesis of diabetic complications .

Mode of Action

Fidarestat acts as an inhibitor of the Aldo-keto reductase family 1 member B10 and Aldose reductase enzymes . By inhibiting these enzymes, Fidarestat prevents the accumulation of intracellular sorbitol, which is believed to be the cause of diabetic neuropathy, retinopathy, and nephropathy .

Biochemical Pathways

The primary biochemical pathway affected by Fidarestat is the sorbitol pathway . This pathway is involved in glucose metabolism, where aldose reductase converts glucose to sorbitol. Excessive activity of this pathway, leading to an accumulation of sorbitol, has been linked to various diabetic complications. Fidarestat’s inhibition of aldose reductase helps to prevent this accumulation, thereby mitigating the associated complications .

Pharmacokinetics

In healthy volunteers, oral doses of Fidarestat (15 and 30mg) had terminal half-life values of 1.71 and 1.64 hours, respectively . Fidarestat reached its peak plasma concentrations of 191 and 426 μg/L at 1.3 and 0.9 hours, respectively .

Result of Action

Fidarestat’s action results in significant molecular and cellular effects. It has been shown to prevent retinal oxidative stress and overexpression of vascular endothelial growth factor (VEGF) in diabetic rats . In addition, Fidarestat has been found to promote the glycolysis of natural killer (NK) cells, enhancing their killing activity against hepatocellular carcinoma cells .

Action Environment

The efficacy of Fidarestat can be influenced by various environmental factors, including the presence of high glucose levels. For instance, Fidarestat has been shown to correct hyperglycemia-induced increase in reactive oxygen species in retinal endothelial cells . .

Safety and Hazards

Fidarestat should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is advised. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name

(2S,4S)-6-fluoro-2',5'-dioxospiro[2,3-dihydrochromene-4,4'-imidazolidine]-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN3O4/c13-5-1-2-7-6(3-5)12(4-8(20-7)9(14)17)10(18)15-11(19)16-12/h1-3,8H,4H2,(H2,14,17)(H2,15,16,18,19)/t8-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAPEIZFCHNLKK-UFBFGSQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C([C@]13C(=O)NC(=O)N3)C=C(C=C2)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046654
Record name Fidarestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fidarestat

CAS RN

136087-85-9
Record name Fidarestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136087-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fidarestat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136087859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fidarestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02021
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fidarestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FIDARESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SH8T1164U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fidarestat
Reactant of Route 2
Fidarestat
Reactant of Route 3
Reactant of Route 3
Fidarestat
Reactant of Route 4
Fidarestat
Reactant of Route 5
Reactant of Route 5
Fidarestat
Reactant of Route 6
Fidarestat

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.